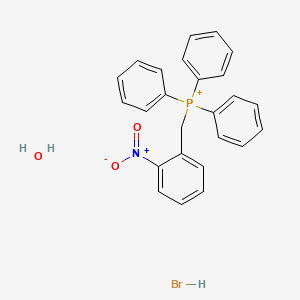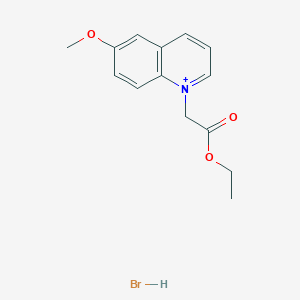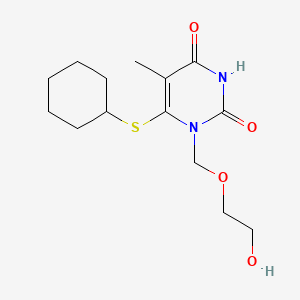
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a nitrophenyl group attached to a methyl-triphenylphosphanium moiety, with the addition of hydrate and hydrobromide components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide typically involves the reaction of (2-nitrophenyl)methyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
Chemistry
In chemistry, (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of other phosphonium salts and related compounds.
Biology
In biological research, this compound is used in studies involving cellular signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.
作用機序
The mechanism of action of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triphenylphosphanium moiety can interact with various enzymes and proteins. These interactions can modulate cellular signaling pathways and influence biological processes.
類似化合物との比較
Similar Compounds
- (2-Nitrophenyl)methyl-triphenylphosphanium chloride
- (2-Nitrophenyl)methyl-triphenylphosphanium bromide
- (2-Nitrophenyl)methyl-triphenylphosphanium iodide
Uniqueness
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is unique due to the presence of the hydrate and hydrobromide components. These additional components can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
特性
分子式 |
C25H24BrNO3P+ |
|---|---|
分子量 |
497.3 g/mol |
IUPAC名 |
(2-nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;; |
InChIキー |
UNGMSIJQPDEGNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)



![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)






